molecular formula C8H7ClF2 B15339334 3-Chloro-4-(difluoromethyl)toluene

3-Chloro-4-(difluoromethyl)toluene

Cat. No.: B15339334
M. Wt: 176.59 g/mol
InChI Key: BLEPIZUKGDUWEM-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chlorine atom and a difluoromethyl group attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethyl)toluene typically involves the introduction of a difluoromethyl group to a chlorotoluene precursor. One common method is the reaction of 3-chlorotoluene with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)toluene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-(difluoromethyl)toluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)toluene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(trifluoromethyl)toluene
  • 3-Chloro-4-(methyl)toluene
  • 3-Chloro-4-(fluoromethyl)toluene

Uniqueness

3-Chloro-4-(difluoromethyl)toluene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

2-chloro-1-(difluoromethyl)-4-methylbenzene

InChI

InChI=1S/C8H7ClF2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3

InChI Key

BLEPIZUKGDUWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(F)F)Cl

Origin of Product

United States

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